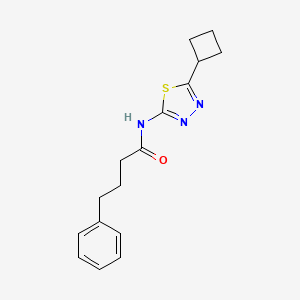

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide

Description

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is a 1,3,4-thiadiazole derivative characterized by a cyclobutyl substituent at the 5-position of the thiadiazole ring and a 4-phenylbutanamide chain at the N-position. The compound’s design leverages the 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for diverse biological activities due to its aromatic heterocyclic structure and ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula |

C16H19N3OS |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide |

InChI |

InChI=1S/C16H19N3OS/c20-14(11-4-8-12-6-2-1-3-7-12)17-16-19-18-15(21-16)13-9-5-10-13/h1-3,6-7,13H,4-5,8-11H2,(H,17,19,20) |

InChI Key |

MPDCZHTYUOFBQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=NN=C(S2)NC(=O)CCCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide typically involves the reaction of 5-cyclobutyl-1,3,4-thiadiazole-2-amine with 4-phenylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the amide group.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with thiadiazole structures exhibit significant anticancer activity. For instance, related thiadiazole derivatives have shown effectiveness in inhibiting RET kinase activity, which is crucial for cancer cell proliferation. Preliminary studies suggest that N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide may similarly inhibit cancer cell growth.

Anti-inflammatory Effects

Thiadiazole derivatives have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase enzymes, which are key players in inflammatory processes. This implies that this compound could possess anti-inflammatory properties worthy of further exploration.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives have been linked to antifungal and antibacterial activities. The unique combination of the thiadiazole ring with the phenylbutanamide moiety may enhance its effectiveness against various pathogens.

Data Table: Biological Activities of Thiadiazole Derivatives

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Anti-inflammatory, Antimicrobial |

| N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | Structure | Anticancer |

| N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide | Structure | Antimicrobial |

Case Study 1: Synthesis and Evaluation

A recent study synthesized various thiadiazole derivatives to evaluate their biological activities. The findings indicated that compounds with structural similarities to this compound exhibited promising bioactivity against multiple targets.

Case Study 2: In Vitro Studies on Anti-inflammatory Effects

In vitro studies demonstrated that thiadiazole derivatives could inhibit COX and lipoxygenase enzymes effectively. This study supports the hypothesis that this compound may also possess similar anti-inflammatory properties.

Case Study 3: Antimicrobial Activity Assessment

Preliminary assessments of related compounds have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored as a potential antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The 5-position of the 1,3,4-thiadiazole ring is critical for modulating biological activity. Key analogs and their substituents include:

Key Observations:

- Cycloalkyl vs. Aryl Groups: Cyclohexyl (C₆) and cyclobutyl (C₄) substituents increase lipophilicity compared to smaller groups like cyclopropyl (C₃) or ethyl (C₂). This may enhance membrane permeability but could reduce solubility .

- Electron-Withdrawing/Donating Groups: The sulfamoyl group in Acetazolamide enables strong hydrogen bonding with carbonic anhydrase, while the p-tolylamino group in compound 4y () enhances anticancer activity via aromatic interactions .

Variations in the Amide Side Chain

The 4-phenylbutanamide chain distinguishes the target compound from analogs with shorter or functionalized chains:

Key Observations:

- Functional Groups: Sulfonamide (Glybuzole) and thioacetamide (compound 4y) moieties introduce electronegative atoms, enabling hydrogen bonding or covalent interactions .

Biological Activity

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its pharmacological potential. The presence of the cyclobutyl group and the phenylbutanamide moiety contributes to its unique properties.

- Molecular Formula : CHNS

- SMILES Notation : C1CC(C1)N2C(=NNC(=S)N2)C(C(=O)N(CCCCC1=CC=CC=C1)C)C

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In a study examining various thiadiazole compounds, those related to this compound demonstrated:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 31.25 μg/mL.

- Antifungal Activity : Moderate activity was observed against certain fungal strains with MIC values between 31.25 and 62.5 μg/mL .

Anti-inflammatory Effects

Thiadiazole compounds have been noted for their anti-inflammatory properties. In animal models, derivatives similar to this compound reduced inflammation markers significantly when compared to control groups .

Anticancer Potential

Some studies have suggested that thiadiazole derivatives may exhibit anticancer properties. For instance:

- Compounds with similar structures have shown cytotoxic effects on various cancer cell lines.

- Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated:

| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 16 | 20 |

| S. aureus | 31.25 | 15 |

This indicates a promising antibacterial profile that warrants further exploration in clinical settings.

Case Study 2: Anti-inflammatory Activity in Rodents

In a study involving albino rats, administration of the compound led to a significant reduction in paw edema induced by carrageenan:

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Thiadiazole Derivative | 45 |

This suggests notable anti-inflammatory effects that could be beneficial in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.